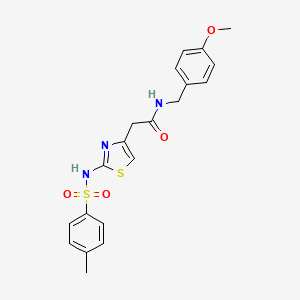
N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (CAS Number: 921926-69-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C20H21N3O4S2, with a molecular weight of 431.5 g/mol. The compound features a thiazole ring, a sulfonamide group, and an acetamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O4S2 |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 921926-69-4 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For example, related thiazole derivatives have shown significant cytotoxicity against various cancer cell lines, including melanoma and pancreatic cancer. These compounds induce apoptosis and autophagy in cancer cells, leading to cell death .
- In Vitro Studies :
- In Vivo Studies :
The proposed mechanism of action for this compound involves interactions with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may interact with active sites on enzymes involved in cancer progression.
- Receptor Modulation : The thiazole ring can participate in π-π stacking interactions with receptor proteins, modulating their activity and influencing cell signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications in the chemical structure can lead to enhanced potency and selectivity:
- Thiazole Ring Variations : Changes in substituents on the thiazole ring can affect cytotoxicity.
- Sulfonamide Group Modifications : Different sulfonamide derivatives have been explored to improve pharmacokinetic properties.
Case Study 1: Thiazole Derivatives
A study evaluated a series of thiazole derivatives for their anticancer activity. One compound showed significant inhibition of cell proliferation in melanoma cells with an IC50 value of 0.5 µM. The mechanism involved both apoptosis and autophagy induction.
Case Study 2: Sulfonamide Compounds
Another investigation focused on sulfonamide-containing compounds similar to this compound. These compounds exhibited selective toxicity towards cancer cells over normal cells, highlighting their therapeutic potential.
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-14-3-9-18(10-4-14)29(25,26)23-20-22-16(13-28-20)11-19(24)21-12-15-5-7-17(27-2)8-6-15/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZLJEKQVSXHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














